molecular formula C19H20Cl2N2O2 B12202428 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol

Cat. No.: B12202428
M. Wt: 379.3 g/mol
InChI Key: MQIMMVBJAICTOC-UHFFFAOYSA-N
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Description

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol is a complex organic compound characterized by the presence of a carbazole moiety substituted with dichloro groups at positions 3 and 6, a morpholine ring, and a propanol chain

Preparation Methods

The synthesis of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Carbazole Core: The carbazole core is synthesized through cyclization reactions involving appropriate precursors.

    Chlorination: The carbazole core is then chlorinated at positions 3 and 6 using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Propanol Chain: The chlorinated carbazole is reacted with a propanol derivative under basic conditions to introduce the propanol chain.

    Morpholine Substitution: Finally, the morpholine ring is introduced through nucleophilic substitution reactions, often using morpholine and a suitable leaving group.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, using reagents such as alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or interact with DNA, affecting gene expression and cellular processes.

Comparison with Similar Compounds

1-(3,6-Dichloro-carbazol-9-yl)-3-morpholin-4-yl-propan-2-ol can be compared with other similar compounds, such as:

    1-(3,6-Dichloro-carbazol-9-yl)-3-(2-methoxy-phenylamino)-propan-2-ol: This compound has a methoxy-phenylamino group instead of a morpholine ring, leading to different chemical and biological properties.

    1-(3,6-Dichloro-carbazol-9-yl)-3-dicyclohexylamino-propan-2-ol: The presence of a dicyclohexylamino group introduces steric hindrance and affects the compound’s reactivity and interactions.

    1-(3-Chloro-phenylamino)-3-(3,6-dichloro-carbazol-9-yl)-propan-2-ol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C19H20Cl2N2O2

Molecular Weight

379.3 g/mol

IUPAC Name

1-(3,6-dichlorocarbazol-9-yl)-3-morpholin-4-ylpropan-2-ol

InChI

InChI=1S/C19H20Cl2N2O2/c20-13-1-3-18-16(9-13)17-10-14(21)2-4-19(17)23(18)12-15(24)11-22-5-7-25-8-6-22/h1-4,9-10,15,24H,5-8,11-12H2

InChI Key

MQIMMVBJAICTOC-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O

Origin of Product

United States

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